molecular formula C18H22N2O2 B5822042 2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one

2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No. B5822042
M. Wt: 298.4 g/mol
InChI Key: TYLGZGYZEPJWRF-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, a process that leads to the programmed death of cancer cells. The compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Biochemical and Physiological Effects:
2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to induce the production of reactive oxygen species, which are known to have a cytotoxic effect on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one is its broad-spectrum activity against various cancer cell lines and microbial strains. It also has low toxicity and is relatively easy to synthesize. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one. One potential area of research is the investigation of its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Another area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in other fields, such as photodynamic therapy and as a potential antimicrobial agent.
Conclusion:
In conclusion, 2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum activity against various cancer cell lines and microbial strains, low toxicity, and relative ease of synthesis make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential use in other fields.

Synthesis Methods

The synthesis of 2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one involves the reaction of cyclohexanone, 4-(dimethylamino)benzaldehyde, and ammonium acetate in the presence of acetic acid and ethanol. The reaction mixture is heated for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one has potential applications in various fields of scientific research. It has been extensively studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

(4Z)-2-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGZGYZEPJWRF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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